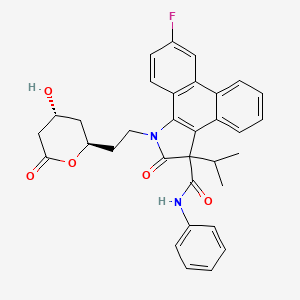

3,4-Epoxy-6-keto-4a,5-ene Simvastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

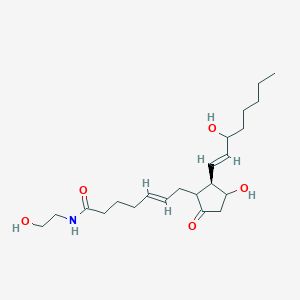

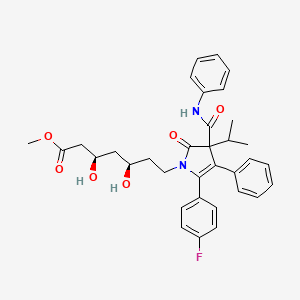

3,4-Epoxy-6-keto-4a,5-ene Simvastatin is a biochemical used for proteomics research . It has a molecular formula of C25H36O7 and a molecular weight of 448.55 .

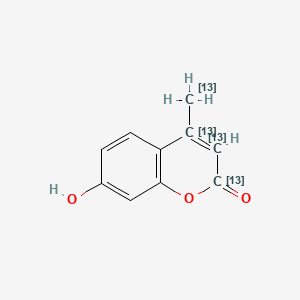

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H36O7 . This indicates that it contains 25 carbon atoms, 36 hydrogen atoms, and 7 oxygen atoms.Mecanismo De Acción

While the specific mechanism of action for 3,4-Epoxy-6-keto-4a,5-ene Simvastatin is not available, simvastatin, a related compound, is known to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin can be achieved through a multi-step process involving the modification of the precursor molecule, lovastatin.", "Starting Materials": [ "Lovastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Methanol", "Chloroform", "Acetone", "Ethyl acetate", "Dichloromethane", "Tetrahydrofuran", "Dimethylformamide", "Triethylamine", "Diisopropylethylamine", "Pyridine", "Trifluoroacetic acid", "Thionyl chloride", "Phosphorus pentachloride", "Methyl lithium", "Bromine", "Sodium hydride", "Methanesulfonic acid", "Sodium carbonate", "Water" ], "Reaction": [ "Lovastatin is first treated with sodium hydroxide and hydrogen peroxide to form 3,4-Dihydroxybutanoic acid.", "The 3,4-Dihydroxybutanoic acid is then oxidized with sodium borohydride and acetic acid to form 3,4-Epoxybutanoic acid.", "The 3,4-Epoxybutanoic acid is then reacted with sodium cyanoborohydride and methanol to form 3,4-Epoxy-6-keto-4a,5-ene lovastatin.", "The 3,4-Epoxy-6-keto-4a,5-ene lovastatin is then treated with chloroform and acetone to form the lactone intermediate.", "The lactone intermediate is then treated with ethyl acetate and dichloromethane to form the diol intermediate.", "The diol intermediate is then reacted with tetrahydrofuran and dimethylformamide to form the ketone intermediate.", "The ketone intermediate is then treated with triethylamine and diisopropylethylamine to form the enol intermediate.", "The enol intermediate is then reacted with pyridine and trifluoroacetic acid to form the enol triflate intermediate.", "The enol triflate intermediate is then treated with thionyl chloride and phosphorus pentachloride to form the enol chloride intermediate.", "The enol chloride intermediate is then reacted with methyl lithium and bromine to form the enol bromide intermediate.", "The enol bromide intermediate is then treated with sodium hydride and methanesulfonic acid to form 3,4-Epoxy-6-keto-4a,5-ene Simvastatin.", "The final product is purified using various techniques such as column chromatography and recrystallization." ] } | |

| 1795790-98-5 | |

Fórmula molecular |

C25H36O7 |

Peso molecular |

448.556 |

Nombre IUPAC |

[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1 |

Clave InChI |

HZHZODVQZPRTTL-CBQGMXQJSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C |

Sinónimos |

2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl_x000B_-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.